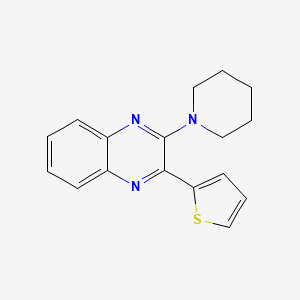
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a naphthoquinone moiety, which is responsible for its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of 1,4-naphthoquinone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Michael addition followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against certain cancer cells and bacteria. Additionally, the compound can interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: A simpler derivative with similar redox properties but lacking the ester functionality, making it less versatile in synthetic applications.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the 2-position, used as a vitamin supplement and in various therapeutic applications.
Eigenschaften
CAS-Nummer |
919281-53-1 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
ethyl 3-(1,4-dioxonaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H12O4/c1-2-19-14(17)8-7-10-9-13(16)11-5-3-4-6-12(11)15(10)18/h3-9H,2H2,1H3 |
InChI-Schlüssel |
MSGIMEGTWOOUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)


![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)


![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)


![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
